(2R,3S)-2-methylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-methylpentane-1,3-diol is a chiral diol with two stereogenic centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methylpentane-1,3-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpentane-1,3-dione using chiral catalysts. This method ensures the formation of the desired stereoisomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts or biocatalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) and thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R,3S)-2-methylpentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of polymers and materials with specific properties, such as enhanced strength and flexibility.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The specific stereochemistry of the compound allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-methylpentane-1,3-diol: Another stereoisomer with different stereochemistry.
(2S,3S)-2-methylpentane-1,3-diol: A stereoisomer with both stereocenters inverted.
(2S,3R)-2-methylpentane-1,3-diol: A stereoisomer with one stereocenter inverted.
Uniqueness
(2R,3S)-2-methylpentane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
208766-56-7 |
---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2R,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
SPXWGAHNKXLXAP-RITPCOANSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)CO)O |
Canonical SMILES |
CCC(C(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.